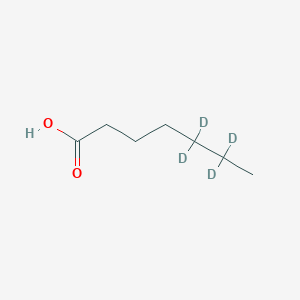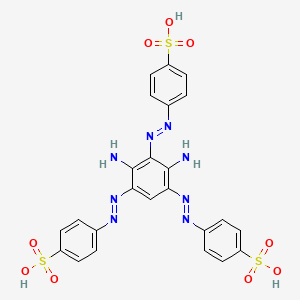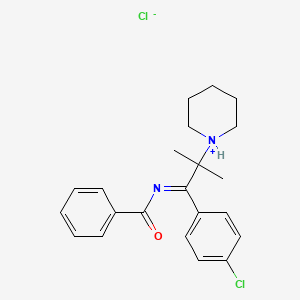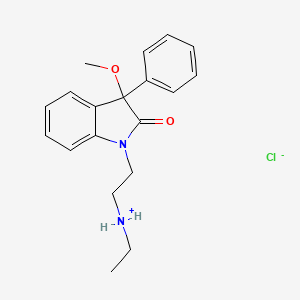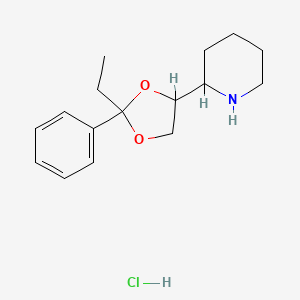
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride is a complex organic compound that features a dioxolane ring fused with a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the quaternization of the piperidine nitrogen with an alkyl halide to form the piperidinium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to its diol form.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various carbonyl compounds, diols, and substituted piperidines.
科学的研究の応用
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride has several applications in scientific research:
作用機序
The mechanism of action of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dioxolane ring can act as a protecting group, while the piperidinium moiety can interact with biological targets, modulating their activity .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog with similar structural features.
2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Another compound with a dioxolane ring but different substituents.
(2-Phenyl-1,3-dioxolan-4-yl)methyl (9E)-9-octadecenoate: A compound with a similar dioxolane ring structure.
Uniqueness
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride is unique due to its combination of a dioxolane ring and a piperidinium moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
3666-68-0 |
|---|---|
分子式 |
C16H24ClNO2 |
分子量 |
297.82 g/mol |
IUPAC名 |
2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H |
InChIキー |
YXNTVNNAXUKHQM-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


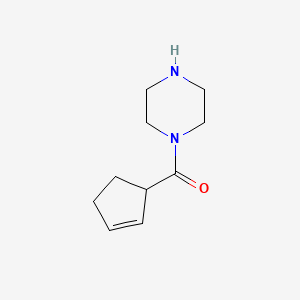
![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

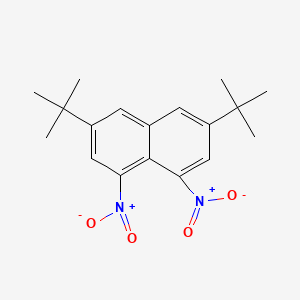
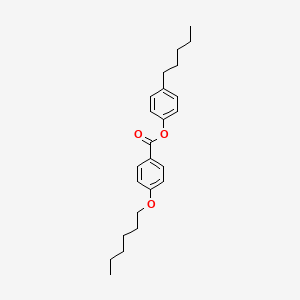
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
